molecular formula C21H33N3O2 B2358370 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone CAS No. 1421461-79-1

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone

Cat. No.: B2358370
CAS No.: 1421461-79-1
M. Wt: 359.514
InChI Key: JDZBJOPSPXUFPG-UHFFFAOYSA-N
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Description

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine and piperazine ring, which are common motifs in medicinal chemistry, linked through an ethanone bridge to a p-tolyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 2,4-dimethylpiperazine as a key reagent.

    Linking the two rings: The piperidine and piperazine rings are linked through a methylene bridge, typically using formaldehyde or similar reagents.

    Attachment of the p-tolyloxy group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can modify the piperidine or piperazine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-(Methylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone
  • **1-(4-(Ethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone

Uniqueness

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone is unique due to the presence of the 2,4-dimethylpiperazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions and applications.

Properties

IUPAC Name

1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-(4-methylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-17-4-6-20(7-5-17)26-16-21(25)23-10-8-19(9-11-23)15-24-13-12-22(3)14-18(24)2/h4-7,18-19H,8-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZBJOPSPXUFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)COC3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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